molecular formula C21H25ClN2O5S B11174706 4-(4-chloro-2-methylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide

4-(4-chloro-2-methylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide

Cat. No.: B11174706
M. Wt: 453.0 g/mol
InChI Key: AWEGKLZJGIIUBV-UHFFFAOYSA-N
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Description

4-(4-CHLORO-2-METHYLPHENOXY)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BUTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a morpholine sulfonyl group, and a butanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLORO-2-METHYLPHENOXY)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the Chlorinated Phenoxy Group: This step involves the chlorination of 2-methylphenol to produce 4-chloro-2-methylphenol.

    Attachment of the Phenoxy Group to the Butanamide Backbone: This step involves the reaction of 4-chloro-2-methylphenol with butanoyl chloride under basic conditions to form the phenoxybutanamide intermediate.

    Introduction of the Morpholine Sulfonyl Group: This step involves the reaction of the phenoxybutanamide intermediate with morpholine-4-sulfonyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLORO-2-METHYLPHENOXY)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenoxy group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-CHLORO-2-METHYLPHENOXY)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-CHLORO-2-METHYLPHENOXY)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

4-(4-CHLORO-2-METHYLPHENOXY)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BUTANAMIDE can be compared with other similar compounds, such as:

    4-Chloro-2-methoxyphenol: A simpler compound with a similar chlorinated phenoxy group.

    1-Chloro-4-{[4-(4-methylphenoxy)phenyl]sulfonyl}benzene: A compound with a similar sulfonyl group but different overall structure.

    2-Chloro-4-{[3-chloro-4-(4-methylphenoxy)phenyl]sulfonyl}-1-(4-methylphenoxy)benzene: A more complex compound with multiple chlorinated phenoxy groups.

The uniqueness of 4-(4-CHLORO-2-METHYLPHENOXY)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BUTANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H25ClN2O5S

Molecular Weight

453.0 g/mol

IUPAC Name

4-(4-chloro-2-methylphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide

InChI

InChI=1S/C21H25ClN2O5S/c1-16-15-17(22)4-9-20(16)29-12-2-3-21(25)23-18-5-7-19(8-6-18)30(26,27)24-10-13-28-14-11-24/h4-9,15H,2-3,10-14H2,1H3,(H,23,25)

InChI Key

AWEGKLZJGIIUBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3

Origin of Product

United States

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